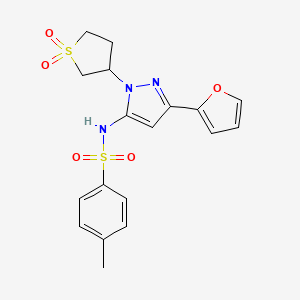
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one is a useful research compound. Its molecular formula is C15H11Cl2N3O2S and its molecular weight is 368.23. The purity is usually 95%.
BenchChem offers high-quality (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-5-(2,3-dichlorobenzyl)-2-((E)-(furan-2-ylmethylene)hydrazono)thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activities
- Antimicrobial Activity: Synthesized derivatives of thiazolidin-4-ones, including compounds similar to the queried chemical, have shown considerable antimicrobial activities. Specifically, these compounds have exhibited significant potential against bacterial strains like Escherichia coli, Klebsiella pneumoniae, and fungal strains such as Candida albicans and Cryptococcus neoformans (Biointerface Research in Applied Chemistry, 2021).
- Anticancer Properties: Various thiazolidin-4-one derivatives have demonstrated moderate to strong antiproliferative activity against human leukemia cell lines. The cytotoxic effects of these compounds, including those structurally similar to the queried chemical, have been observed to be cell cycle stage-dependent and dose-dependent (Bioorganic & medicinal chemistry, 2009).
Catalytic Applications
- Thiazolidin-4-one derivatives have been used in the synthesis of complexes with catalytic activities. For instance, trichlorozirconium hydrazonides, synthesized using thiazolidin-4-one related compounds, showed catalytic behavior in ethylene polymerization, producing polyethylenes with ultra-high molecular weights (Chinese Journal of Polymer Science, 2016).
Structural and Molecular Studies
- The structure and molecular behavior of thiazolidin-4-one derivatives have been extensively studied, including X-ray powder diffraction and Density Functional Theory (DFT) studies. These studies help in understanding the molecular interactions and stability of these compounds (Journal of Molecular Structure, 2017).
Anti-inflammatory and Antibacterial Potential
- Some thiazolidin-4-one derivatives exhibit significant anti-inflammatory and antibacterial activities. These compounds have been tested for their efficacy against various bacterial strains and in models of inflammation, showing promising results (BMC Chemistry, 2019).
Propiedades
IUPAC Name |
(2Z)-5-[(2,3-dichlorophenyl)methyl]-2-[(E)-furan-2-ylmethylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3O2S/c16-11-5-1-3-9(13(11)17)7-12-14(21)19-15(23-12)20-18-8-10-4-2-6-22-10/h1-6,8,12H,7H2,(H,19,20,21)/b18-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZVJZNZVGCIPCX-QGMBQPNBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)NC(=NN=CC3=CC=CO3)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)CC2C(=O)N/C(=N/N=C/C3=CC=CO3)/S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-((4-Benzylpiperazin-1-yl)(3,4-difluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2966708.png)

![N-[2-(4-Methylsulfonylphenyl)ethyl]prop-2-enamide](/img/structure/B2966715.png)
![3-Chloro-7-[5-(2,4-dichlorophenyl)-2-furyl]-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2966717.png)
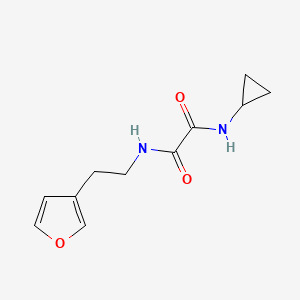
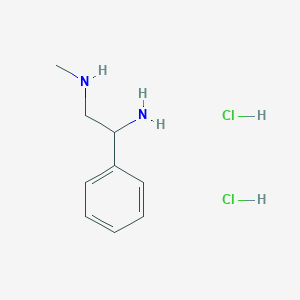
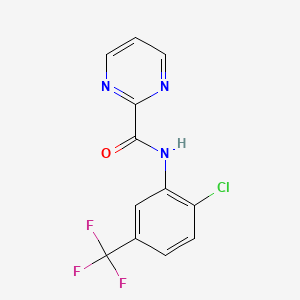

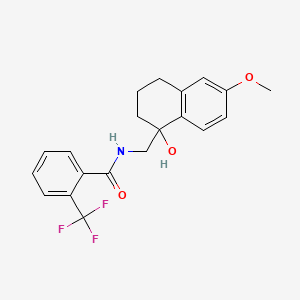
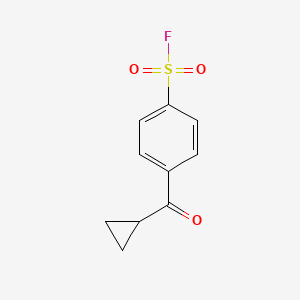

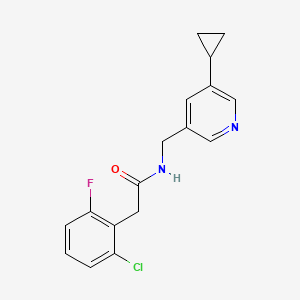
![(Z)-4-fluoro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2966730.png)
